4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
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Overview
Description
4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a complex organic compound that belongs to the class of acridine derivatives
Preparation Methods
The synthesis of 4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-tert-butylbenzaldehyde with 2,3-dihydro-1H-acridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Chemical Reactions Analysis
4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel organic compounds with specific properties.
Biology: Acridine derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential use in developing new therapeutic agents.
Medicine: The compound’s ability to interact with biological macromolecules makes it a candidate for drug development. It has been explored for its potential to inhibit enzymes or modulate biological pathways involved in disease processes.
Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial applications, including the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting the activity of enzymes involved in DNA replication and transcription. Additionally, it can interact with proteins and other biomolecules, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid can be compared with other acridine derivatives, such as:
Acridine orange: A well-known dye used in biological staining and fluorescence microscopy.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An antiseptic agent with antimicrobial properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(4-tert-butylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-25(2,3)18-13-11-16(12-14-18)15-17-7-6-9-20-22(24(27)28)19-8-4-5-10-21(19)26-23(17)20/h4-5,8,10-15H,6-7,9H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYYFFPVASOOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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